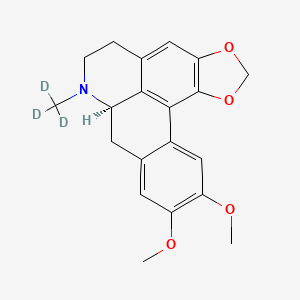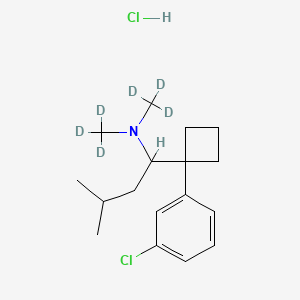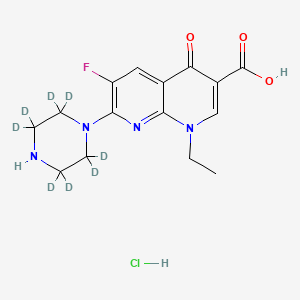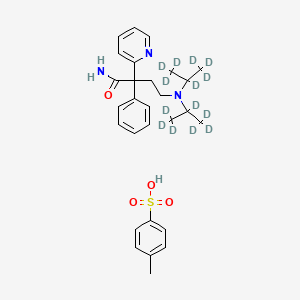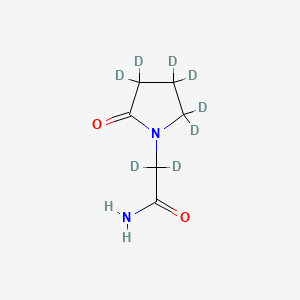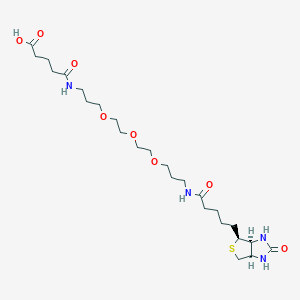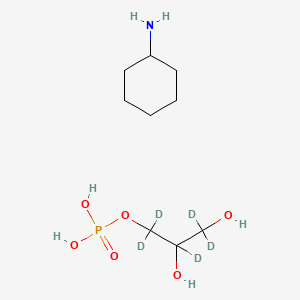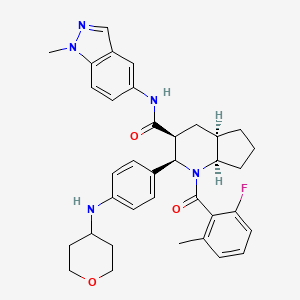
C5aR-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C5aR-IN-3 is a compound that acts as an antagonist to the complement receptor C5aR1. The complement system is a crucial part of the innate immune response, and C5aR1 plays a significant role in mediating inflammatory responses. By inhibiting C5aR1, this compound can modulate immune responses, making it a valuable compound in the study and treatment of various inflammatory and immune-mediated diseases .
Preparation Methods
The preparation of C5aR-IN-3 involves several synthetic routes and reaction conditions. One method includes the use of intermediates and specific reaction conditions to achieve the desired compound. The process typically involves the following steps:
Synthesis of Intermediates: This step involves the preparation of key intermediates that will be used in the subsequent reactions.
Coupling Reactions: The intermediates are then subjected to coupling reactions under controlled conditions to form the final compound.
Purification: The final compound is purified using techniques such as chromatography to ensure its purity and quality
Chemical Reactions Analysis
C5aR-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can also undergo reduction reactions, where hydrogen is added or oxygen is removed.
Substitution: In substitution reactions, one functional group in the compound is replaced by another.
Scientific Research Applications
C5aR-IN-3 has a wide range of scientific research applications:
Chemistry: It is used to study the complement system and its role in immune responses.
Biology: The compound helps in understanding the molecular mechanisms of inflammation and immune regulation.
Medicine: this compound is being explored for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and cancer.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting the complement system
Mechanism of Action
C5aR-IN-3 exerts its effects by binding to the C5a receptor (C5aR1) and inhibiting its activation. This prevents the downstream signaling pathways that lead to inflammation and immune responses. The compound specifically targets the G protein-coupled receptor (GPCR) pathways associated with C5aR1, thereby modulating the immune response and reducing inflammation .
Comparison with Similar Compounds
C5aR-IN-3 can be compared with other C5aR antagonists such as PMX53 and avacopan. While all these compounds target the C5a receptor, this compound is unique in its specific binding affinity and mechanism of action. Similar compounds include:
PMX53: A cyclic hexapeptide that acts as a C5aR antagonist.
Avacopan: An orally available small molecule C5aR inhibitor used in the treatment of autoimmune diseases
This compound stands out due to its specific molecular interactions and potential therapeutic applications in a broader range of inflammatory and immune-mediated diseases.
Properties
Molecular Formula |
C36H40FN5O3 |
|---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
(2R,3S,4aR,7aR)-1-(2-fluoro-6-methylbenzoyl)-N-(1-methylindazol-5-yl)-2-[4-(oxan-4-ylamino)phenyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-3-carboxamide |
InChI |
InChI=1S/C36H40FN5O3/c1-22-5-3-7-30(37)33(22)36(44)42-32-8-4-6-24(32)20-29(35(43)40-28-13-14-31-25(19-28)21-38-41(31)2)34(42)23-9-11-26(12-10-23)39-27-15-17-45-18-16-27/h3,5,7,9-14,19,21,24,27,29,32,34,39H,4,6,8,15-18,20H2,1-2H3,(H,40,43)/t24-,29+,32-,34+/m1/s1 |
InChI Key |
BAAOLAOSYHGODS-VOZHPAJJSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)F)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]([C@@H]2C4=CC=C(C=C4)NC5CCOCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)N2C3CCCC3CC(C2C4=CC=C(C=C4)NC5CCOCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


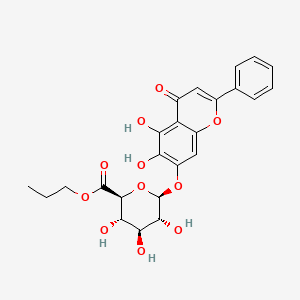
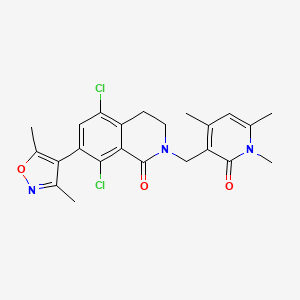
![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
